Gynosaponin S, widely known as Gypenoside XVII (CAS: 80321-69-3), is a highly purified dammarane-type triterpene saponin isolated from *Gynostemma pentaphyllum* and *Panax notoginseng*. From a procurement perspective, this compound serves as a critical, high-purity (≥98%) analytical reference standard and a defined biochemical precursor. Unlike crude saponin mixtures, Gynosaponin S possesses a precise molecular weight of 947.17 g/mol and a specific glycosylation pattern (two glucose moieties at C-20 and one at C-3 of the protopanaxadiol aglycone) . This exact structural configuration makes it an indispensable substrate for the targeted enzymatic synthesis of rare, high-value ginsenosides (such as Ginsenoside F2 and Compound K) and a highly reproducible agent for in vitro cardiovascular and neuroprotective assay validation .
Procuring crude *Gynostemma pentaphyllum* extracts (total gypenosides) as a cost-saving measure introduces severe reproducibility and bioavailability bottlenecks. Total gypenoside mixtures suffer from extreme polarity and high molecular weights, resulting in an oral bioavailability of approximately 1.2%, which confounds precise pharmacokinetic modeling [1]. Furthermore, substituting Gynosaponin S with its more abundant upstream precursor, Ginsenoside Rb1, is structurally and functionally inadequate. Ginsenoside Rb1 requires complex, multi-step enzymatic cleavage to become active and exhibits significantly lower baseline anti-inflammatory efficacy [2]. For industrial biocatalysis or precise receptor-binding studies, researchers must procure the exact Gynosaponin S (Gypenoside XVII) metabolite to bypass unpredictable gut-microbiota biotransformation and ensure immediate, targeted receptor engagement.
When evaluating dammarane-type saponins for anti-inflammatory drug development, the specific glycosylation state dictates efficacy. In a xylene-induced acute inflammation mouse ear edema model, Gynosaponin S (Gypenoside XVII) achieved a swelling inhibition rate of 80.55%. In direct contrast, its upstream precursor, Ginsenoside Rb1, achieved only a 40.47% inhibition rate under identical conditions [1].
| Evidence Dimension | Swelling inhibition rate (in vivo) |
| Target Compound Data | 80.55% inhibition (Gynosaponin S) |
| Comparator Or Baseline | 40.47% inhibition (Ginsenoside Rb1) |
| Quantified Difference | 1.99-fold increase in anti-inflammatory efficacy |
| Conditions | Xylene-induced acute inflammation mouse ear edema model |
This justifies the procurement of Gynosaponin S over the cheaper, more abundant Ginsenoside Rb1 for therapeutic formulations requiring high baseline anti-inflammatory activity.
For industrial scale-up of rare ginsenosides, substrate selection is critical. Gynosaponin S serves as an optimal substrate for beta-glucosidase (from *Thermus thermophilus*). At optimal conditions (pH 6.5, 90°C), the enzyme selectively hydrolyzes the outer glucose at the C-20 position of Gynosaponin S, converting it to Ginsenoside F2 with a molar yield of 100% and a productivity rate of 4 g/L/h [1]. Using crude extracts or Rb1 introduces competing side reactions and lower yields.
| Evidence Dimension | Molar conversion yield to Ginsenoside F2 |
| Target Compound Data | 100% molar yield at 4 g/L/h productivity |
| Comparator Or Baseline | Crude ginsenoside extracts (mixed yields, complex downstream purification) |
| Quantified Difference | Absolute conversion (100%) allowing for streamlined downstream processing |
| Conditions | Enzymatic hydrolysis using beta-glucosidase (3 g/L) and substrate (4 g/L) at pH 6.5, 90°C |
Procuring pure Gynosaponin S is essential for manufacturers aiming to produce high-value Ginsenoside F2 with zero-waste enzymatic conversion.
In neuropharmacological screening, Gynosaponin S provides a highly specific, quantifiable benchmark for mitigating excitotoxicity. In isolated rat cortical synaptosomes, Gynosaponin S dose-dependently decreased 4-aminopyridine-evoked glutamate release with a precise IC50 value of 16 µM [1]. This specific suppression of presynaptic glutamate release makes it a superior positive control compared to unstandardized herbal extracts.
| Evidence Dimension | Inhibition of evoked glutamate release (IC50) |
| Target Compound Data | IC50 = 16 µM |
| Comparator Or Baseline | Vehicle control (uninhibited excitotoxic glutamate release) |
| Quantified Difference | Dose-dependent suppression of the glutamatergic cascade |
| Conditions | Rat cortical nerve terminals (synaptosomes) stimulated by 4-AP |
Provides a precise, reproducible IC50 benchmark for laboratories screening novel neuroprotective compounds against glutamate-induced excitotoxicity.
Unlike crude saponin mixtures which suffer from unpredictable precipitation, high-purity Gynosaponin S has a defined and highly workable solubility profile. It achieves a solubility of ≥100 mg/mL (105.58 mM) in anhydrous DMSO. For in vivo applications, it can be formulated into a stable, clear solution at ≥2.5 mg/mL using a standardized cosolvent system (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) .
| Evidence Dimension | Maximum stable solubility in in vivo cosolvent system |
| Target Compound Data | ≥2.5 mg/mL (clear solution) |
| Comparator Or Baseline | Crude Gypenosides (prone to phase separation and low lipid solubility) |
| Quantified Difference | Guaranteed homogenous suspension/solution for accurate dosing |
| Conditions | 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline formulation |
Ensures reproducible, aggregate-free dosing in animal models, overcoming the severe bioavailability limitations (typically ~1.2%) associated with crude botanical extracts.
Due to its specific structural profile and 100% molar conversion yield under targeted enzymatic hydrolysis, Gynosaponin S is the substrate of choice for the industrial, biocatalytic mass production of rare downstream metabolites like Ginsenoside F2 and Compound K. Procurement at high purity ensures that downstream purification of these high-value cosmetic and pharmaceutical ingredients is significantly streamlined [1].
Gynosaponin S acts as a selective Estrogen Receptor alpha (ERα) modulator and a potent inhibitor of synaptic glutamate release (IC50 = 16 µM). It is highly recommended for procurement by pharmacology labs requiring a standardized, highly efficacious positive control for assays targeting Ox-LDL-induced endothelial apoptosis, atherosclerosis progression, and glutamate-induced excitotoxicity [2].
As a defined, high-purity (≥98%) standard, Gynosaponin S is essential for the HPLC/MS quantification and quality control of commercial *Gynostemma pentaphyllum* and *Panax notoginseng* extracts. It allows QA/QC departments to accurately titrate the active saponin content and verify the biotransformation efficiency of fermented ginseng products .